Ethanol, 2-((2,3-dihydro-1-(4-methoxy-2-methylphenyl)-6-(2,2,2-trifluoroethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AU-461 is a gastric H(+)/K(+) ATPase inhibitor which acts as an anti-ulcer agent.
Scientific Research Applications
Synthesis Techniques : Velikorodov et al. (2011) demonstrated the synthesis of related compounds, highlighting the use of ethyl 3-aminocrotonate and ethanol in producing ethyl 5-{3(4)-[(methoxycarbonyl)amino]phenyl}-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylates, which shares structural similarities with the compound (Velikorodov et al., 2011).
Chemical Properties and Reactions : Han et al. (2014) described the synthesis and characterization of similar quinoline derivatives, emphasizing the role of ethanol in the reaction process. This research provides insights into the reactivity and properties of related quinoline compounds (Han et al., 2014).
Biological Activities : Abdel‐Wadood et al. (2014) explored the biological activities of quinoline derivatives synthesized using ethanol, which showed significant antibacterial activity. This suggests potential biomedical applications for similar compounds (Abdel‐Wadood et al., 2014).
Potential Applications in Sensor Development : Park et al. (2015) reported the development of a chemosensor using a quinoline-based compound synthesized in ethanol, capable of detecting Zn2+ ions in living cells and aqueous solutions. This indicates potential applications of similar compounds in sensor technology (Park et al., 2015).
Pharmacological Relevance : Cheon et al. (2001) investigated the pharmacological properties of a structurally similar compound, highlighting its potential as an anti-ulcer agent. This research points to the possible medicinal applications of related quinoline derivatives (Cheon et al., 2001).
Properties
CAS No. |
220854-06-8 |
---|---|
Molecular Formula |
C23H24F3N3O3 |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
2-[[1-(4-methoxy-2-methylphenyl)-6-(2,2,2-trifluoroethoxy)-2,3-dihydropyrrolo[3,2-c]quinolin-4-yl]amino]ethanol |
InChI |
InChI=1S/C23H24F3N3O3/c1-14-12-15(31-2)6-7-18(14)29-10-8-17-21(29)16-4-3-5-19(32-13-23(24,25)26)20(16)28-22(17)27-9-11-30/h3-7,12,30H,8-11,13H2,1-2H3,(H,27,28) |
InChI Key |
ZCVASKPNMMKIKS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC)N2CCC3=C2C4=C(C(=CC=C4)OCC(F)(F)F)N=C3NCCO |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N2CCC3=C2C4=C(C(=CC=C4)OCC(F)(F)F)N=C3NCCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AU-461 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.